molecular formula C30H25N3O6 B12511869 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

Cat. No.: B12511869
M. Wt: 523.5 g/mol
InChI Key: WWQYTEPUEUNBOM-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate is a complex organic compound with a molecular formula of C25H26N2O6. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a reagent in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Major Products

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate involves its ability to form stable covalent bonds with target molecules. The compound’s reactive ester group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This property is particularly useful in peptide synthesis and bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate is unique due to its specific structure, which combines the reactive ester group with an indole moiety. This combination provides distinct reactivity and binding properties, making it particularly valuable in peptide synthesis and bioconjugation.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYTEPUEUNBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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